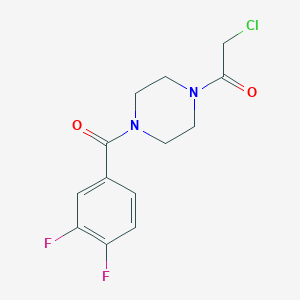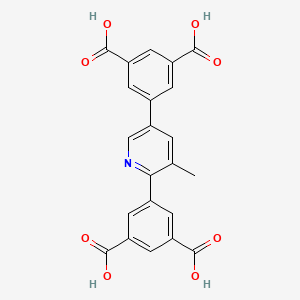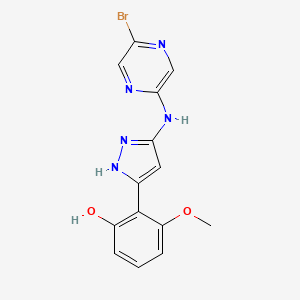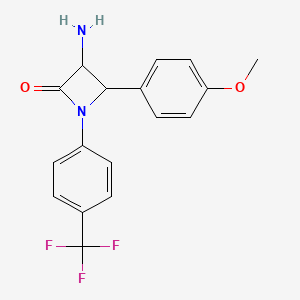![molecular formula C12H15NO5 B14776897 tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate typically involves the reaction of 7-hydroxybenzo[d][1,3]dioxole with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest, leading to the inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes is believed to be responsible for its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate stands out due to its unique combination of a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
tert-butyl N-(7-hydroxy-1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)13-7-4-8(14)10-9(5-7)16-6-17-10/h4-5,14H,6H2,1-3H3,(H,13,15) |
Clé InChI |
UBPXDCGXCHGADK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)




![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)



